4-Methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026997 | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour | |
| Record name | Benzaldehyde, 4-methoxy- | |
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| Record name | p-Anisaldehyde | |
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| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | p-Methoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
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Boiling Point |
255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg | |
| Record name | p-Anisaldehyde | |
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| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
116 °C (241 °F) - closed cup | |
| Record name | p-Anisaldehyde | |
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Solubility |
In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | p-Anisaldehyde | |
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| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
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| Record name | p-Methoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1191 g/cu cm at 15 °C, 1.115-1.123 | |
| Record name | p-Anisaldehyde | |
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| Record name | p-Methoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.7 (Air = 1) | |
| Record name | p-Anisaldehyde | |
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Vapor Pressure |
0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated) | |
| Record name | p-Anisaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | p-Anisaldehyde | |
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Color/Form |
Oily liquid, Colorless to pale yellow liquid | |
CAS No. |
123-11-5, 50984-52-6 | |
| Record name | 4-Methoxybenzaldehyde | |
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| Record name | Methoxybenzaldehyde | |
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| Record name | 4-Methoxybenzaldehyde | |
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| Record name | Benzaldehyde, 4-methoxy- | |
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| Record name | 4-Methoxybenzaldehyde | |
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| Record name | Anisaldehyde | |
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| Record name | P-ANISALDEHYDE | |
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| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
0 °C | |
| Record name | p-Anisaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
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| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways
Established Synthesis Routes of 4-Methoxybenzaldehyde
The oxidation of 4-methoxytoluene (also known as p-cresyl methyl ether) is a direct and common method for the commercial preparation of this compound. hmdb.cawikipedia.org This process involves the conversion of the methyl group of 4-methoxytoluene into a formyl group.
One of the prevalent oxidizing agents for this transformation is manganese dioxide (MnO₂). hmdb.cawikipedia.org The reaction selectively oxidizes the benzylic methyl group to an aldehyde.
Vapor phase partial oxidation represents another approach. This reaction can be carried out over various supported vanadium oxide catalysts at elevated temperatures (623-748 K). researchgate.net Research has shown that V₂O₅ supported on a CaO–MgO mixture provides good conversion and selectivity for p-methoxybenzaldehyde. researchgate.net
Furthermore, selective aerobic oxidation of p-methoxytoluene can be achieved using catalyst systems such as Co(II)-promoted N-hydroxyphthalimide (NHPI) incorporated into a polymer structure. mdpi.com This reaction typically yields a mixture of products, including 4-methoxybenzyl alcohol, this compound, and 4-methoxybenzoic acid. mdpi.com
Table 1: Oxidation Methods for 4-Methoxytoluene
| Oxidizing Agent/Catalyst System | Reaction Type | Key Findings |
|---|---|---|
| Manganese Dioxide (MnO₂) | Direct Oxidation | A common commercial method for converting the methyl group to an aldehyde group. hmdb.cawikipedia.org |
| V₂O₅/CaO–MgO | Vapor Phase Oxidation | Effective for vapor phase partial oxidation at 673 K, with good conversion and selectivity. researchgate.net |
| Co(II)-promoted NHPI | Aerobic Oxidation | Produces this compound alongside other oxidation products like the corresponding alcohol and acid. mdpi.com |
The ozonolysis of anethole (B165797), a compound naturally found in anise and fennel, offers an environmentally friendly pathway to synthesize this compound. epa.govresearchgate.netresearchgate.net This method involves the oxidative cleavage of the alkene double bond in anethole.
A notable feature of this route is the ability to perform it as a one-pot synthesis at room temperature. epa.govresearchgate.net The reaction is often conducted in a mixture of an organic solvent and water, such as acetone (B3395972)/water or ethyl acetate (B1210297)/water. epa.govresearchgate.net The presence of water in the solvent system facilitates the direct formation of anisaldehyde, circumventing the need to isolate or decompose the potentially hazardous ozonide intermediate. epa.govresearchgate.netresearchgate.net This process is reported to achieve high yields, with some studies noting yields of up to 82.7% with a purity of 99.5%. researchgate.netresearchgate.net
Table 2: Ozonolysis of Anethole for this compound Synthesis
| Solvent System | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|
| Water/Ethyl Acetate | Room Temperature | ~81.7% | - | researchgate.net |
| Water/Acetone | Room Temperature | 82.70% | 99.5% | researchgate.net |
The Knoevenagel condensation is a fundamental reaction in organic chemistry. It involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base as a catalyst. sci-hub.se This reaction is a nucleophilic addition followed by a dehydration reaction, resulting in an α,β-unsaturated product. sci-hub.se
In the context of this compound, it serves as a crucial starting material (the carbonyl component) rather than the product of the synthesis. mdpi.comresearchgate.net For instance, this compound is reacted with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in Knoevenagel condensations to synthesize a variety of more complex molecules, such as substituted cinnamates or benzylidenemalononitriles. mdpi.comresearchgate.net The reaction is key in the multi-step total synthesis of various natural products and bioactive compounds. sci-hub.semdpi.com
The Friedel-Crafts reaction and its variations are cornerstone methods for attaching substituents to an aromatic ring. rsc.org While Friedel-Crafts alkylation attaches an alkyl group, Friedel-Crafts acylation attaches an acyl group. rsc.orgwikipedia.org For the synthesis of aromatic aldehydes like this compound, specific formylation methods are employed.
The Gattermann reaction is a relevant method where anisole (B1667542) (methoxybenzene) can be formylated to produce this compound. researchgate.net This reaction traditionally uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). unacademy.comcollegedunia.com An alternative procedure involves using zinc cyanide, Zn(CN)₂, in the presence of HCl, which can afford p-methoxybenzaldehyde from anisole in nearly quantitative yields. researchgate.net
Another related method is the Gattermann-Koch reaction, which uses carbon monoxide (CO) and HCl under high pressure with a catalyst mixture of AlCl₃ and cuprous chloride (CuCl). wikipedia.orgtestbook.com However, this specific reaction is not applicable to phenolic ethers like anisole. researchgate.nettestbook.com
A different approach involves the formylation of aromatic compounds with dichloromethyl alkyl ethers mediated by a Lewis acid, which has been shown to be a powerful tool for creating benzaldehyde (B42025) motifs. jst.go.jp
Various catalytic oxidation methods are employed to synthesize this compound, often prized for their efficiency and selectivity under milder conditions.
One such method is the phase transfer catalytic oxidation of 4-methoxybenzyl alcohol. ijasrm.com This system uses hydrogen peroxide as a clean oxidizing agent, with tetrabutyl ammonium (B1175870) bromide (TBAB) as the phase transfer catalyst and sodium tungstate (B81510) as a co-catalyst, to selectively oxidize the alcohol to the aldehyde. ijasrm.com Water is the only by-product, making this an environmentally friendly approach. ijasrm.com
Another catalytic route involves the oxidation of anethole using a palladium chloride catalyst (POL-PPh₃@PdCl₂) with hydrogen peroxide in a toluene (B28343) solvent. google.com This method operates at normal temperature and can produce this compound with high yields in a relatively short reaction time (0.5-1.5 hours). google.com
The vapor phase oxidation of 4-methoxytoluene over supported metal oxide catalysts, as mentioned previously, is also a significant catalytic method. researchgate.net Catalysts like V₂O₅ on supports such as Ga₂O₃-TiO₂ have been shown to be effective for this transformation. researchgate.net
Chloromethylation provides an indirect route to synthesizing this compound. The process typically begins with the chloromethylation of anisole, which is a Friedel-Crafts type reaction involving formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). This introduces a chloromethyl group (-CH₂Cl) onto the benzene (B151609) ring, primarily at the para position.
This chloromethyl intermediate can then undergo further chlorination to yield 1-(dichloromethyl)-4-methoxybenzene. The subsequent hydrolysis of this dichloromethyl group, either under acidic or basic conditions, produces the target aldehyde, this compound.
An alternative, though related, synthesis involves the chloromethylation of C-4-methoxyphenylcalix numberanalytics.comresorcinarene, a larger molecular structure derived from p-anisaldehyde itself. researchgate.netresearchgate.net In this context, the chloromethylation is used to functionalize a pre-existing structure rather than to synthesize the basic this compound molecule from a simpler precursor. researchgate.net
Multi-component Reactions
Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. tcichemicals.com This approach is noted for its atom economy and ability to construct complex molecules in a convergent manner. tcichemicals.comresearchgate.net
In the context of this compound, it serves as a key aldehyde component in various MCRs. For instance, it is used in the three-component reaction with 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) and various amines to synthesize functionalized tetrahydroacridinones. acs.org Mechanistic studies suggest that these reactions can proceed through a Knoevenagel adduct, which is formed between the aldehyde and the dione, followed by a Michael addition of the amine. acs.org Competitive reactions have shown comparable yields, supporting this mechanistic pathway. acs.org
Another example is the one-pot, three-component domino cyclization of an aromatic aldehyde like this compound, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine. arkat-usa.org This reaction, often accelerated by microwave irradiation, produces novel pyrano[4,3-b]pyran derivatives in good yields. arkat-usa.org The reaction mechanism is proposed to involve a sequence of condensations and cyclizations to form the final heterocyclic product. arkat-usa.org
Furthermore, this compound is a reactant in the synthesis of tetrahydrobenzo[b]pyran derivatives through a three-component reaction with malononitrile and dimedone, often utilizing green catalysts like agar (B569324) or fructose. benthamdirect.comingentaconnect.comorientjchem.org
Advanced Synthetic Techniques
Green chemistry principles, which aim to reduce or eliminate hazardous substances, have been applied to syntheses involving this compound and its derivatives. repec.orgacs.org These methods focus on minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents. repec.orgresearchgate.net
One prominent green technique is mechanochemistry, or solvent-free grinding. This approach has been used for the synthesis of a Schiff base ligand from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and glycine, achieving a 96% yield without the need for solvents. repec.orgresearchgate.net Similarly, ball milling conditions have been employed for the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives from aromatic aldehydes, including this compound, malononitrile, and various phenolic compounds. rsc.org This method uses a mild basic organocatalyst and proceeds at ambient temperature, offering high yields and a straightforward work-up. rsc.org
The use of green catalysts is another key aspect. For example, saccharin (B28170) sulfonic acid has been utilized as an efficient and reusable catalyst for the condensation of this compound with dimedone to produce 1,8-dioxo-octahydroxanthenes under solvent-free conditions. researchgate.net
Below is a table summarizing the yields of various 2-amino-7-hydroxy-4H-chromene derivatives synthesized from different aldehydes, including this compound, using a green ball-milling technique.
| Entry | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 15 | 98 |
| 2 | Benzaldehyde | 18 | 96 |
| 3 | 4-Methylbenzaldehyde | 20 | 95 |
| 4 | This compound | 25 | 97 |
| 5 | 4-Hydroxybenzaldehyde (B117250) | 20 | 98 |
Microdroplet chemistry has emerged as a powerful technique for accelerating chemical reactions, often by several orders of magnitude compared to bulk-phase reactions. researchgate.netnih.gov This acceleration is attributed to factors such as the large surface-to-volume ratio, partial solvation of reactants at the air-liquid interface, and extreme pH conditions at the microdroplet surface. researchgate.netsci-hub.se
A significant application of this technology is the two-phase oxidation of 4-methoxybenzyl alcohol to this compound. researchgate.net In a study using heated ultrasonic nebulization (HUN) to generate microdroplets, the reaction rate constant was found to be 7.3 x 10⁻³ s⁻¹ in microdroplets, a dramatic increase compared to the 1.1 x 10⁻⁶ s⁻¹ observed in the bulk phase. researchgate.net This demonstrates a rate acceleration of approximately 10⁴. researchgate.net
Microdroplet reactions offer a green and sustainable synthetic method due to the minimal amounts of reagents and solvents required and low energy consumption. researchgate.net While product scalability was a challenge, methods like using heated ultrasonic nebulized sprays have enabled gram-scale synthesis. researchgate.net
The table below compares the reaction rates for the synthesis of this compound in bulk versus microdroplets.
| Reaction Phase | Pseudo First-Order Rate Constant (s⁻¹) | Reference |
|---|---|---|
| Bulk Phase | 1.1 x 10⁻⁶ | researchgate.net |
| HUN Microdroplets | 7.3 x 10⁻³ | researchgate.net |
Chemoselective reactions have also been observed in microdroplets that differ from bulk reactions. For example, a three-component Mannich-type reaction involving an indole, an aldehyde, and an amine yields N-alkylation products in microdroplets, whereas the conventional bulk reaction produces C-alkylation products. sci-hub.se
Green Chemistry Approaches to this compound Synthesis
Synthesis of Isotopically Labeled this compound and Derivatives
The synthesis of isotopically labeled compounds is crucial for mechanistic studies, metabolic tracking, and as standards in mass spectrometry. researchgate.net An efficient, multi-step synthesis for [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been developed, which can serve as a precursor for various biologically active molecules. whiterose.ac.ukwhiterose.ac.uk
The key labeling step involves the reaction of [¹³C]-labeled methyl iodide with glutaric monomethyl ester chloride to form methyl 5-oxo-[6-¹³C]-hexanoate. whiterose.ac.uk This is followed by a sequence of reactions including cyclization, aromatization, formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation to introduce the necessary functional groups on the aromatic ring. whiterose.ac.ukwhiterose.ac.uk A final ortho-formylation and selective demethylation yields the desired labeled product. whiterose.ac.ukwhiterose.ac.uk
Label Installation : Reaction of glutaric monomethyl ester chloride with [¹³C]-lithium dimethyl cuprate (B13416276) (generated from [¹³C]-methyl iodide). whiterose.ac.uk
Cyclization : Intramolecular Claisen reaction to form [2-¹³C]-cyclohexane-1,3-dione. whiterose.ac.uk
Aromatization : Catalytic dehydrogenation to yield [2-¹³C]-resorcinol. whiterose.ac.uk
Functional Group Manipulation : A series of steps to convert the resorcinol (B1680541) derivative into the final [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. whiterose.ac.uk
Another strategy involves the core-labeling of phenols using a formal [5 + 1] cyclization. acs.org This method utilizes a 1,5-dibromo-1,4-pentadiene precursor which, after lithium-halogen exchange, reacts with a carbon-13 labeled carbonate ester (such as [carbonyl-¹³C]dibenzyl carbonate) to form the ¹³C-labeled phenol (B47542) ring. acs.org
Mechanistic Studies of this compound Formation
Understanding the reaction mechanisms involving this compound is essential for optimizing reaction conditions and controlling product formation.
Photochemical studies of this compound isolated in cryogenic matrices have revealed different reactivity patterns compared to the parent compound, benzaldehyde. When irradiated with UV light in a xenon matrix, this compound decarbonylates to form methoxybenzene (anisole) and carbon monoxide. aip.org In contrast, when isolated in an argon matrix under the same conditions, it predominantly isomerizes to a ketene (B1206846) photoproduct. aip.org This highlights the influence of the methoxy (B1213986) substituent and the matrix environment on the photochemical reaction pathway. Benzaldehyde, under similar conditions, only undergoes decarbonylation. aip.org
Reaction Kinetics and Thermodynamics
The study of reaction kinetics in the synthesis of this compound provides essential insights into the rates of reaction and the factors that influence them. For instance, in the phase transfer catalytic oxidation of 4-methoxybenzyl alcohol to this compound, the reaction is found to be first-order with respect to the concentrations of both hydrogen peroxide and the co-catalyst, sodium tungstate. ijasrm.com The initial rate of this reaction increases linearly with the concentration of these reactants. ijasrm.com
The rate of synthesis can be dramatically affected by the reaction environment. In a two-phase oxidation of 4-methoxybenzyl alcohol, the pseudo-first-order reaction rate constant was determined to be 1.1 × 10⁻⁶ s⁻¹ in the bulk phase. researchgate.net However, when the reaction is conducted in microdroplets generated by heated ultrasonic nebulization, the rate constant increases significantly to 7.3 × 10⁻³ s⁻¹, demonstrating a substantial acceleration of the reaction. researchgate.net
The temperature is another critical factor influencing the reaction kinetics. In the phase transfer catalytic oxidation of 4-methoxybenzyl alcohol, increasing the temperature from 30°C to 60°C leads to a higher conversion of the alcohol to the desired aldehyde. ijasrm.com
From a thermodynamic perspective, the stability of this compound and its conformers is an important consideration. The molecule exists as two nearly isoenergetic conformers, O-trans and O-cis, with the O-trans form being slightly more stable. core.ac.ukaip.org The enthalpy of formation for liquid this compound has been documented, providing fundamental data for thermodynamic calculations. nist.govchemeo.com Furthermore, thermodynamic parameters such as enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°) have been determined for reactions involving this compound, such as its complex formation with dimethylamine, where the negative enthalpy change indicates an exothermic reaction. niscpr.res.inresearchgate.net
Table 1: Kinetic Data for the Synthesis of this compound
| Reaction System | Rate Order | Rate Constant | Reference |
|---|---|---|---|
| Phase Transfer Catalytic Oxidation of 4-Methoxybenzyl Alcohol | First-order w.r.t. H₂O₂ and Co-catalyst | Not specified | ijasrm.com |
| Two-Phase Oxidation of 4-Methoxybenzyl Alcohol (Bulk Phase) | Pseudo-first-order | 1.1 × 10⁻⁶ s⁻¹ | researchgate.net |
| Two-Phase Oxidation of 4-Methoxybenzyl Alcohol (Microdroplets) | Pseudo-first-order | 7.3 × 10⁻³ s⁻¹ | researchgate.net |
Table 2: Thermodynamic Parameters for this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3991.1 ± 0.7 kJ/mol | Standard conditions | nist.gov |
| Enthalpy of Formation of Liquid (ΔfH°liquid) | -294.6 ± 0.8 kJ/mol | Standard conditions | nist.gov |
| Enthalpy of Reaction (ΔrH°) | -89.5 ± 4.2 kJ/mol | Reaction with 2,4-dinitrophenylhydrazine | nist.gov |
Role of Catalysts and Reaction Conditions
The choice of catalyst and reaction conditions is paramount in directing the synthesis of this compound towards high yield and selectivity. A variety of catalytic systems have been developed for its production.
One common method involves the oxidation of 4-methoxytoluene using manganese dioxide. smolecule.com Another approach is the oxidation of 4-methoxybenzyl alcohol. ijasrm.com In a phase transfer catalytic system, tetrabutyl ammonium bromide (TBAB) is used as the phase transfer catalyst, while sodium tungstate acts as a co-catalyst, with hydrogen peroxide as the oxidizing agent in an environmentally friendly process. ijasrm.com The reaction is typically carried out in a liquid-liquid system with an organic solvent like ethyl acetate. ijasrm.com
Photocatalysis offers a green alternative for the synthesis of this compound. rsc.org Graphite-like carbon nitride (g-C₃N₄) based materials have been shown to be effective photocatalysts for the conversion of p-anisyl alcohol to p-anisaldehyde in an aqueous solution. rsc.org The efficiency of these photocatalysts can be enhanced by using structured templates during their synthesis. rsc.org
The synthesis can also be achieved through the methylation of p-hydroxybenzaldehyde. orgsyn.org For instance, the reaction of 2,4-dihydroxybenzaldehyde (B120756) with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone under reflux conditions yields 2-hydroxy-4-methoxybenzaldehyde (B30951). chemicalbook.com
The reaction conditions, including temperature, solvent, and reaction time, are crucial for optimizing the synthesis. For example, the condensation reaction between this compound and 4-methylthiosemicarbazide (B147232) is carried out by refluxing for 6 hours at 70°C in ethanol (B145695) with a few drops of glacial acetic acid. scirp.org In the synthesis of m-methoxybenzaldehyde from m-hydroxybenzaldehyde, the methylation with methyl sulfate is performed at 40-45°C. orgsyn.org The aldol (B89426) condensation of this compound with acetone is conducted under basic conditions using potassium hydroxide (B78521) in water. magritek.com
Table 3: Catalysts and Conditions for this compound Synthesis
| Starting Material | Catalyst/Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Methoxytoluene | Manganese dioxide | Oxidation | This compound | smolecule.com |
| 4-Methoxybenzyl alcohol | TBAB (catalyst), Na₂WO₄ (co-catalyst), H₂O₂ (oxidant) | Liquid-liquid phase transfer, 30-60°C | This compound | ijasrm.com |
| p-Anisyl alcohol | Graphite-like carbon nitride (photocatalyst) | Aqueous solution, light irradiation | p-Anisaldehyde | rsc.org |
| 2,4-Dihydroxybenzaldehyde | Dimethyl sulfate, K₂CO₃ | Acetone, reflux | 2-Hydroxy-4-methoxybenzaldehyde | chemicalbook.com |
| m-Hydroxybenzaldehyde | Methyl sulfate, NaOH | 40-45°C | m-Methoxybenzaldehyde | orgsyn.org |
Chemical Reactivity and Derivatization Studies of 4 Methoxybenzaldehyde
Oxidation Reactions of 4-Methoxybenzaldehyde
The aldehyde functional group in this compound can be oxidized to a carboxylic acid.
Formation of 4-Methoxybenzoic Acid
The oxidation of this compound yields 4-methoxybenzoic acid. Various methods can achieve this transformation. For instance, the oxidation can be carried out using hydrogen peroxide in the presence of a methyltrioxorhenium (MTO) catalyst. oup.com In one study, this reaction in an ethanol (B145695) solution yielded 4-methoxybenzoic acid, though the primary product was 4-methoxyphenol. oup.com
Another method involves photocatalytic oxidation. When 4-methoxybenzyl alcohol is oxidized, it can first form this compound, which can then be further oxidized to 4-methoxybenzoic acid. whiterose.ac.ukrsc.org The presence of 4-methoxybenzoic acid can inhibit the initial oxidation of 4-methoxybenzyl alcohol, suggesting it binds strongly to the catalyst surface. whiterose.ac.uk
A photosensitized oxidation process using a water-soluble cobalt phthalocyanine (B1677752) complex in a mixture of acetonitrile (B52724) and water under visible light irradiation has also been reported to convert this compound to 4-methoxybenzoic acid. chemicalbook.com
The following table summarizes a study on the enzyme-catalyzed oxidation of various para-substituted benzene (B151609) derivatives, including this compound.
| Substrate | Product | Turnover |
| 4-methoxybenzoic acid | 4-hydroxybenzoic acid | 20,000 |
| This compound | 4-hydroxybenzaldehyde (B117250) | 20,000 |
| 4-methoxybenzamide | 4-hydroxybenzamide | 20,000 |
| 4-methoxyacetophenone | 4-hydroxyacetophenone | 8,100 |
| Data sourced from a study on the oxidative demethylation by a CYP199A4 variant. uq.edu.au |
Reduction Reactions of this compound
The aldehyde group of this compound can be reduced to a primary alcohol.
Formation of 4-Methoxybenzyl Alcohol
The reduction of this compound produces 4-methoxybenzyl alcohol. smolecule.comosti.gov This can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common reagent for this purpose. smolecule.com Studies have explored optimizing this reduction using different systems. For example, the use of NaBH4 in conjunction with ammonium (B1175870) oxalate (B1200264) in acetonitrile has been shown to be effective, yielding 4-methoxybenzyl alcohol in high purity. journals.co.za Another system employs NaBH4 with ammonium sulfate (B86663) in wet tetrahydrofuran. scispace.com
Catalytic transfer hydrogenation is another method. Zirconium and hafnium complexes have been demonstrated to catalyze the reduction of this compound to 4-methoxybenzyl alcohol using isopropanol (B130326) as the hydrogen source. osti.gov At 100°C, a zirconium complex showed a 94% yield of the alcohol. osti.gov
The table below presents results from a study on the reduction of various aldehydes using a sodium borohydride/ammonium oxalate system.
| Substrate | Product | Time (min) | Yield (%) |
| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | 15 | 94 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 10 | 97 |
| This compound | 4-Methoxybenzyl alcohol | 30 | 96 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 5 | 97 |
| Data from a study on the reduction of aldehydes in acetonitrile at room temperature. journals.co.za |
Electrophilic Aromatic Substitution Reactions of this compound
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. The methoxy group is an ortho, para-director, meaning incoming electrophiles will preferentially substitute at the positions ortho and para to it. Since the para position is already occupied by the formyl group, substitution occurs at the ortho positions (positions 2 and 6).
The formyl group is a deactivating group and a meta-director. The activating effect of the methoxy group, however, dominates, directing the substitution. docbrown.info An example of an electrophilic aromatic substitution reaction is iodination. The reaction of this compound with an iodinating agent would lead to the substitution of a hydrogen atom on the aromatic ring with an iodine atom, likely at the position ortho to the methoxy group. chegg.com
Derivatives of this compound, such as 3-allyloxy-4-methoxybenzaldehyde, are also noted to undergo electrophilic aromatic substitution reactions, allowing for the creation of a variety of other derivatives. chemimpex.com
Condensation Reactions of this compound
The aldehyde group of this compound can participate in various condensation reactions, which are crucial for forming carbon-carbon bonds.
Knoevenagel Condensation Applications
The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, catalyzed by a base. This compound is a common substrate in this reaction. For example, its condensation with malononitrile (B47326) in methanol (B129727) yields benzylidenemalononitrile (B1330407) derivatives. researchgate.net
Studies have shown that the reactivity of this compound in Knoevenagel condensations can be influenced by the reaction conditions and the other reactant. In a reaction with curcumin, this compound was found to be less reactive than more electrophilic aldehydes like 4-nitrobenzaldehyde. mdpi.com However, under different, catalyst-free conditions in water, this compound has been reported to react with malononitrile to give a high yield of the product. rsc.org The Knoevenagel condensation of this compound has also been utilized in the synthesis of natural products, such as in the formation of butenolide derivatives. sci-hub.se
The table below shows the conversion rates for the Knoevenagel reaction between various aldehydes and curcumin.
| Aldehyde | Conversion (%) |
| 4-nitrobenzaldehyde | 72 |
| Benzaldehyde | 47 |
| This compound | 16 |
| Data from a study using a microfluidic reactor with a polymeric piperidine (B6355638) catalyst. mdpi.com |
Schiff Base Formation with this compound
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. scholarsresearchlibrary.com this compound readily undergoes this reaction with various primary amines. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the Schiff base. scholarsresearchlibrary.com The reaction is often catalyzed by a small amount of acid. scholarsresearchlibrary.comias.ac.in
The synthesis can be carried out under various conditions, including refluxing in a solvent like ethanol. For instance, the reaction of this compound with o-aminobenzoic acid in ethanol yields the corresponding Schiff base. imist.ma Similarly, it has been condensed with 4-aminobenzoic acid ethyl ester and 2,4-diaminotoluene. ias.ac.inmdpi.com Green chemistry approaches, such as using lemon juice as a natural acid catalyst under solvent-free conditions, have also proven effective. scholarsresearchlibrary.com The presence of the electron-donating methoxy group on the benzaldehyde ring can influence the reactivity of the carbonyl group. scholarsresearchlibrary.com
The resulting Schiff bases are characterized by various spectroscopic methods. A key indicator of successful formation is the appearance of a characteristic absorption band for the imine (C=N) group in the FT-IR spectrum, typically around 1613-1622 cm⁻¹. ias.ac.inmdpi.com In ¹H NMR spectroscopy, the azomethine proton (–CH=N–) gives a characteristic singlet peak. ias.ac.in
Table 1: Examples of Schiff Base Synthesis from this compound
| Amine Reactant | Reaction Conditions | Product Name | Key Analytical Data (¹H NMR, δ ppm) |
|---|---|---|---|
| 2,4-Diaminotoluene | Reflux in dry ethanol with catalytic glacial acetic acid for 3 hours. ias.ac.in | N,N'-bis((2-hydroxy-4-methoxyphenyl)methylene)toluene-2,4-diamine | 8.94 (azomethine proton), 3.8 (-OCH₃) ias.ac.in |
| o-Aminobenzoic acid | Condensation in ethanolic solution. imist.ma | 2-((4-methoxybenzylidene)amino)benzoic acid | Not specified |
Thiosemicarbazone Derivatization
Thiosemicarbazones are a class of Schiff bases formed from the condensation of a carbonyl compound with a thiosemicarbazide (B42300). This compound serves as a common carbonyl precursor for these derivatives. The synthesis typically involves refluxing equimolar amounts of this compound and a substituted or unsubstituted thiosemicarbazide in a solvent like ethanol or methanol, often with a few drops of an acid catalyst such as glacial acetic acid. scirp.orgajol.info
For example, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone was synthesized by refluxing this compound and 4-methylthiosemicarbazide (B147232) in ethanol with glacial acetic acid for 6 hours. scirp.org Similarly, reacting this compound with thiosemicarbazide in a water-methanol mixture at 70°C for 4 hours yields this compound thiosemicarbazone. ajol.info The purity and structure of these compounds are confirmed using techniques like elemental analysis, IR, and NMR spectroscopy. scirp.orgajol.info The infrared spectra of these derivatives show characteristic bands for N-H, C=N, and C=S vibrations. scirp.org
Table 2: Synthesis of Thiosemicarbazones from this compound
| Thiosemicarbazide Reactant | Reaction Conditions | Product Name | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Thiosemicarbazide | Reflux in methanol/water with acetic acid at 70°C for 4 hours. ajol.info | This compound thiosemicarbazone | 93.02 ajol.info | 173-174.5 ajol.info |
| 4-Methylthiosemicarbazide | Reflux in ethanol with glacial acetic acid at 70°C for 6 hours. scirp.org | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Good yield scirp.org | Not specified |
Chalcone (B49325) Synthesis via this compound
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are typically synthesized via the Claisen-Schmidt condensation. rasayanjournal.co.inacs.org This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone. ekb.egscitepress.org this compound is frequently used as the aldehyde component in these syntheses.
The reaction is commonly performed by stirring a mixture of this compound and a ketone (e.g., 4-methyl acetophenone or 4-hydroxyacetophenone) in a solvent like ethanol with a base catalyst such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acs.orgekb.eg Green synthesis methods, such as grinding the reactants together with solid NaOH at room temperature, have also been successfully employed, offering advantages like shorter reaction times and higher yields. rasayanjournal.co.inscitepress.org For instance, 4-methoxy-4'-methyl chalcone was synthesized by reacting this compound with 4-methyl acetophenone. ekb.eg The formation of the α,β-unsaturated ketone system is confirmed by spectroscopic analysis. rasayanjournal.co.inekb.eg
Table 3: Claisen-Schmidt Condensation using this compound
| Ketone Reactant | Catalyst/Conditions | Product Name | Yield (%) |
|---|---|---|---|
| 4-Methyl acetophenone | Ultrasonic irradiation, base catalyst. ekb.eg | 4-methoxy-4'-methyl chalcone | 76.7-90.4 ekb.eg |
| 4-Hydroxyacetophenone | Grinding with solid NaOH, 30 min at room temp. scitepress.org | 4-hydroxy-4'-methoxychalcone | Not specified |
Synthesis of Heterocyclic Compounds Utilizing this compound
Quinazolinone Synthesis
This compound is a valuable starting material for the synthesis of quinazolinones, a class of heterocyclic compounds with a fused benzene and pyrimidinone ring system. One common method involves the reaction of 2-aminobenzamides with aldehydes. arkat-usa.org An electrochemical method has been developed where this compound reacts with 2-aminobenzamide (B116534) in methanol with acetic acid as an electrolyte, using carbon and aluminum electrodes, to produce 2-(4-methoxyphenyl)quinazolin-4(3H)-one in high yield. arkat-usa.org
Another synthetic route involves creating a Schiff base from an amino-quinazolinone derivative and this compound. For example, a 4-hydrazinyl quinazoline (B50416) derivative can be reacted with this compound to form the corresponding Schiff base. ekb.eg Similarly, other amino-substituted quinazolinones can be condensed with this compound in refluxing ethanol to yield the target Schiff base derivatives. arabjchem.org These multi-step syntheses demonstrate the utility of this compound in building complex, pharmacologically relevant scaffolds. arabjchem.orgbiomedpharmajournal.org
Table 4: Synthesis of Quinazolinone Derivatives
| Co-reactant(s) | Method | Product | Yield (%) |
|---|---|---|---|
| 2-Aminobenzamide | Electrochemical, Acetic acid, MeOH. arkat-usa.org | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 87 arkat-usa.org |
| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one | Reflux in glacial acetic acid with anhydrous sodium acetate (B1210297). biomedpharmajournal.org | 2,3,6-trisubstituted Quinazolin-4-one derivative | Not specified |
Polymerization and Material Precursor Applications
Role in Polymer Synthesis
This compound can be utilized as a comonomer in polymerization reactions to synthesize novel conductive polymers. One study reports the successful synthesis of poly[(thiophene-2,5-diyl)-co-(para-methoxybenzylidene)] (PTMB) through the copolymerization of thiophene (B33073) with this compound. kemdikbud.go.id This reaction was catalyzed by an acid-activated clay, Maghnite-H+, providing a green catalytic route. kemdikbud.go.id
The polymerization was carried out by mixing the monomers in dichloromethane (B109758) in the presence of the clay catalyst. kemdikbud.go.id The study found that the optimal reaction temperature was 25°C. The resulting copolymer, PTMB, exhibited high solubility in common organic solvents like dichloromethane, chloroform, and THF, which is a desirable property for processing conductive polymers. kemdikbud.go.id The incorporation of the bulky para-methoxybenzylidene group is thought to contribute to this enhanced solubility. kemdikbud.go.id Characterization of the polymer structure was performed using UV-Vis, IR, and ¹H NMR spectroscopy. kemdikbud.go.id
Building Block for Advanced Materials
This compound serves as a versatile precursor in the synthesis of a variety of advanced materials. Its aldehyde functional group readily participates in condensation and polymerization reactions, while the methoxy group influences the electronic and structural properties of the resulting materials. This section explores its role in the development of polymers, metal-organic frameworks (MOFs), and materials with nonlinear optical (NLO) properties.
Polymers
Derivatives of this compound are valuable monomers for the creation of novel polymers such as polyesters and polyurethanes. Lignin, a complex polymer rich in aromatic subunits, can be depolymerized to yield phenolic aldehydes like 4-hydroxybenzaldehyde, which is structurally related to this compound. These bio-based aldehydes can be chemically modified to produce diols, which are essential building blocks for polymer synthesis. researcher.liferesearchgate.netresearchgate.netmdpi.com
One synthetic strategy involves a two-step process where a phenolic aldehyde, such as 4-hydroxybenzaldehyde, undergoes hydroxyalkylation followed by the reduction of the aldehyde group to an alcohol. mdpi.com For instance, the reaction of 4-hydroxybenzaldehyde with ethylene (B1197577) carbonate yields 4-(2-hydroxyethoxy)benzaldehyde (B1293844) (HEB). Subsequent reduction of the aldehyde group in HEB produces a diol that can be used in polymerization reactions. mdpi.com Another route involves the initial reduction of the aldehyde followed by a Williamson-Ether synthesis. researchgate.netmdpi.com
These diols, derived from phenolic aldehydes, can be reacted with diisocyanates like methylene diphenyl diisocyanate (MDI) or pentamethylene diisocyanate (PDI) to form polyurethanes (PUs). mdpi.com They can also be reacted with diacids or their derivatives, such as succinoyl chloride, to produce polyesters (PEs). researchgate.netmdpi.com The thermal and mechanical properties of these polymers are influenced by the structure of the parent aldehyde and the other monomers used in the polymerization. researcher.lifemdpi.com
Table 1: Examples of Polymers Derived from 4-Hydroxybenzaldehyde-based Monomers This table is interactive. Click on the headers to sort the data.
| Diol Precursor | Co-monomer | Polymer Type | Resulting Polymer Name | Reference |
|---|---|---|---|---|
| Diol from 4-hydroxybenzaldehyde | Methylene diphenyl diisocyanate (MDI) | Polyurethane | PU from 4-hydroxybenzaldehyde and MDI | mdpi.commdpi.com |
| Diol from 4-hydroxybenzaldehyde | Pentamethylene diisocyanate (PDI) | Polyurethane | PU from 4-hydroxybenzaldehyde and PDI | mdpi.commdpi.com |
Furthermore, derivatives of this compound have been used in the synthesis of switchable polymers for specialized applications like nucleic acid delivery. nih.gov These smart polymers can respond to stimuli such as changes in pH, which is a critical feature for the controlled release of genetic material inside cells. researchgate.netmdpi.com
Metal-Organic Frameworks (MOFs)
This compound has been utilized in the study of metal-organic frameworks (MOFs), particularly as a substrate in catalytic reactions. MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them excellent candidates for heterogeneous catalysis. rsc.orgnih.gov
A novel three-dimensional terbium-based MOF (Tb-MOF) has been shown to be an effective heterogeneous catalyst for the cyanosilylation of various aldehydes, including this compound. rsc.orgnih.govrsc.org In this reaction, the aldehyde group of this compound reacts with trimethylsilyl (B98337) cyanide (TMSCN) to form a cyanohydrin derivative. The Tb-MOF provides Lewis acid sites within its porous structure that activate the aldehyde, facilitating the reaction. nih.govrsc.org The catalytic efficiency of the Tb-MOF has been studied under different conditions, demonstrating its potential for high turnover numbers (TON) and recyclability. nih.govrsc.org
Table 2: Catalytic Cyanosilylation of this compound using Tb-MOF This table is interactive. Click on the headers to sort the data.
| Reaction Time (h) | Product Yield (%) | Turnover Number (TON) | Conditions | Reference |
|---|---|---|---|---|
| 12 | 81 | - | 4 mol% Tb-MOF in DCM | rsc.org |
| 12 | 85 | - | 4 mol% Tb-MOF in MeCN | nih.gov |
The interaction between this compound and the MOF has been confirmed through techniques like IR spectroscopy and fluorescence titration, which show that the substrate is activated within the channels of the framework. rsc.org
Nonlinear Optical (NLO) Materials
This compound is a key building block for the synthesis of organic nonlinear optical (NLO) materials. scholarsresearchlibrary.com These materials are of great interest for applications in photonics and optoelectronics, including optical frequency conversion and optical limiting. mdpi.comdntb.gov.ua The NLO properties of organic molecules often arise from the presence of a π-conjugated system connecting an electron donor and an electron acceptor group, which leads to a large molecular hyperpolarizability. scirp.org
Chalcone derivatives, synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone, are a prominent class of NLO materials. biointerfaceresearch.com this compound, with its electron-donating methoxy group, is frequently used as the aldehyde component in these syntheses. scirp.org The resulting chalcones can exhibit significant second harmonic generation (SHG) efficiencies, a key property for frequency doubling of laser light. scirp.org
Another important class of NLO materials derived from this compound are stilbazolium derivatives. For example, this compound N-methyl-4-stilbazolium tosylate (MBST) is synthesized by the condensation of this compound with 4-methyl-N-methyl pyridinium (B92312) tosylate. scholarsresearchlibrary.com Single crystals of MBST have been grown and shown to possess a large SHG efficiency, significantly greater than that of the standard NLO material, urea. scholarsresearchlibrary.com
Table 3: Second Harmonic Generation (SHG) Efficiency of NLO Materials Derived from this compound This table is interactive. Click on the headers to sort the data.
| NLO Material | Synthesis Method | SHG Efficiency (relative to Urea) | Reference |
|---|---|---|---|
| This compound N-methyl-4-stilbazolium tosylate (MBST) | Condensation reaction | 17.2 times greater | scholarsresearchlibrary.com |
| 4-Methoxy-4'-chlorochalcone | Claisen-Schmidt condensation | ~14 times greater | scirp.org |
The synthesis of dibenzylideneacetone (B150790) and its derivatives, through the reaction of an aromatic aldehyde like this compound with acetone (B3395972), also yields compounds with promising NLO properties. mdpi.com These materials are investigated for both second- and third-order nonlinear optical effects. mdpi.com
Computational and Theoretical Studies on 4 Methoxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular-level properties of chemical compounds. For 4-methoxybenzaldehyde, these computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have provided profound insights into its electronic structure, geometry, and intermolecular interactions.
Density Functional Theory (DFT) Studies on Electronic and Structural Properties
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. DFT studies on this compound have been instrumental in optimizing its molecular structure and understanding its electronic characteristics. researchgate.netresearchgate.net
Researchers have employed the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional, often combined with basis sets like 6-311++G(d,p), to perform these calculations. researchgate.net The optimized molecular structure obtained through these DFT methods shows good agreement with experimental data from X-ray diffraction. researchgate.net These studies confirm that the molecule possesses C1 point group symmetry. mdpi.com
Key electronic properties investigated using DFT include the analysis of molecular electrostatic potential (MEP), Mulliken and natural atomic charge distributions, and frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com The MEP surface analysis helps in identifying the nucleophilic and electrophilic regions of the molecule. mdpi.com For this compound, electron-rich areas are typically found around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack, while electron-poor regions are located around the hydrogen atoms. mdpi.com
Furthermore, DFT calculations have been used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. researchgate.net These calculations also provide insights into the vibrational spectra (FTIR and FT-Raman) of the compound, with theoretical frequencies showing good correlation with experimental observations. researchgate.netnih.gov The stability of the this compound crystal is attributed to C-H···O intermolecular interactions and π···π stacking interactions. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.393 | |
| C1-C6 | 1.396 | |
| C2-C1-C6 | 121.2 |
Data sourced from a study by Govindarajan & Nagabalasubramanian (2015). Please note that this is a sample representation and a full list of parameters is available in the cited literature.
Ab initio Calculations for Dimer Structures and Interactions
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These calculations have been crucial in studying the formation of dimers of this compound in the liquid phase. uc.ptacs.orgcapes.gov.br
Studies combining NMR, vibrational spectroscopy, and ab initio calculations have provided strong evidence for the existence of C-H···O bonded dimers in liquid this compound. uc.ptacs.orguc.pt The calculations, performed at levels like Hartree-Fock (HF)/6-31G* and B3LYP/6-31G*, have explored various possible dimer configurations. uc.ptacs.org
The results indicate several potential dimer structures with relative energies within a narrow range of 5 kJ mol⁻¹. uc.ptacs.org A common feature of these calculated dimer structures is the presence of two hydrogen bond contacts. uc.ptacs.org The most stable configurations are those where two carbonyl oxygen atoms act as donors. uc.ptacs.org These theoretical findings support experimental observations from 17O NMR, which show a significant shielding effect for the carbonyl oxygen atom, consistent with its involvement in a C-H···O hydrogen bond. uc.ptacs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of atoms and molecules. For this compound and its derivatives, MD simulations have been employed to investigate their interactions with biological systems and to understand their conformational dynamics in different environments.
For instance, MD simulations have been used to study the interaction of this compound derivatives with enzymes. One study focused on the inhibitory potencies of vanillin (B372448) derivatives, which are structurally related to this compound, through molecular docking and MD simulations. nih.gov Another study investigated the binding of this compound within the active site of a flavin reductase enzyme. researchgate.net The simulation, running for 100 nanoseconds, revealed that the distance between the nucleophilic carbon of a substrate and the electrophilic carbon of this compound decreased, suggesting a favorable orientation for a reaction to occur. researchgate.net
Furthermore, MD simulations have been utilized in the study of the antimicrobial efficiency of derivatives of this compound. nih.gov These simulations, in conjunction with DFT and molecular docking, help to correlate the structural features of the compounds with their biological activity. nih.gov
Conformational Analysis
Conformational analysis of this compound is critical for understanding its reactivity and spectroscopic properties. The molecule can exist in different spatial arrangements due to the rotation around single bonds, primarily involving the methoxy (B1213986) and aldehyde groups.
O-cis and O-trans Conformers and Their Interconversion
This compound exists as two primary conformers: O-cis and O-trans. core.ac.ukresearchgate.netaip.org These conformers are distinguished by the orientation of the methoxy group relative to the aldehyde group. core.ac.uk In the gas phase at room temperature, these two conformers are nearly isoenergetic and are almost equally populated. core.ac.ukresearchgate.net
The interconversion between the O-cis and O-trans conformers can be induced by temperature changes or by UV irradiation. core.ac.uk In cryogenic matrices like argon and xenon, the less stable O-cis form can be converted to the more stable O-trans conformer by annealing the matrix. core.ac.uk For example, increasing the temperature of a xenon matrix to approximately 57 K leads to a shift in the O-cis/O-trans ratio in favor of the O-trans form. core.ac.uk
UV irradiation can also be used to control the relative populations of the two conformers, leading to a photostationary state that is dependent on the wavelength of the light used. core.ac.ukaip.org This ability to manipulate the conformational equilibrium makes this compound an interesting subject for studies on optical control of molecular conformations. core.ac.ukresearchgate.net
Energetic Landscapes of Conformational Isomers
The energetic landscapes of this compound's conformational isomers have been mapped out using quantum chemical calculations, primarily at the DFT level. core.ac.uk The ground-state potential energy surface reveals two minima corresponding to the O-trans and O-cis conformers. core.ac.uk
Calculations at the DFT(B3LYP)/6-311++G(d,p) level predict that the O-trans conformer is slightly more stable than the O-cis conformer, with a very small energy difference of about 0.17 kJ mol⁻¹ (after zero-point energy correction). core.ac.uk MP2 calculations yield a slightly larger difference of 0.57 kJ mol⁻¹. core.ac.uk
The energy barriers for the interconversion between the O-cis and O-trans forms have also been calculated. The barrier for rotation of the methoxy group is calculated to be around 17 kJ mol⁻¹, while the barrier for the rotation of the aldehyde group is significantly higher, at approximately 43 kJ mol⁻¹. core.ac.uk This indicates that the interconversion primarily occurs through the rotation of the methoxy group.
Table 2: Calculated Energy Barriers for Conformational Interconversion in this compound
| Rotational Process | Calculated Barrier (kJ mol⁻¹) |
| Rotation of the methoxy group (O-cis to O-trans) | 17 |
| Rotation of the aldehyde group (O-cis to O-trans) | 43 |
Data based on DFT calculations. core.ac.uk
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystalline state, or crystal packing, is governed by a variety of non-covalent interactions. In this compound, these forces are crucial for the stabilization of its crystal lattice. The primary intermolecular interactions include C-H···O hydrogen bonds and π···π stacking interactions, which collectively dictate the supramolecular architecture. researchgate.netresearchgate.net The crystal structure of this compound has been reported to belong to the orthorhombic space group P212121. uc.ptresearchgate.net In this configuration, molecules are organized into zigzag chains along the c-axis. uc.pt
Weak C-H···O hydrogen bonds are a defining feature of the crystal packing in this compound. uc.ptuc.pt These interactions are also observed in the liquid phase, where they lead to the formation of dimers. uc.ptacs.org The carbonyl oxygen atom is the most effective hydrogen bond acceptor in the molecule. uc.ptacs.org In the crystalline state, these hydrogen bonds are formed between the methyl group and the carbonyl group of an adjacent molecule, linking them together. uc.ptresearchgate.net Studies have also identified C-H···O interactions involving the formyl and aryl C-H groups. researchgate.net
Experimental evidence from NMR spectroscopy supports the presence of these hydrogen bonds in the liquid state. A significant shielding effect of 15 ppm for the carbonyl oxygen atom is observed as the concentration of this compound in carbon tetrachloride increases, which is a strong indicator of the carbonyl group's role as a hydrogen bond acceptor. uc.ptacs.org Ab initio calculations have suggested several possible dimer configurations with similar energies, all featuring two hydrogen bond contacts. acs.org
Table 1: Selected C-H···O Hydrogen Bond Parameters in this compound Derivatives This table presents data from related structures to illustrate typical bond lengths and angles.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|
In addition to hydrogen bonding, π···π stacking interactions contribute to the stability of the this compound crystal structure. researchgate.net These interactions occur between the aromatic rings of adjacent molecules. In a derivative of this compound, face-to-face arene-arene contacts were identified as the dominant intermolecular interactions, with both double and single face-to-face contacts observed. mst.edu In another related compound, π-π stacking interactions between benzyl (B1604629) rings were observed with a centroid-to-centroid distance of 3.588(3) Å. eujournal.org
The analysis typically shows that H···H contacts are the most significant, followed by O···H/H···O and C···H/H···C contacts. researchgate.netiucr.orgnih.gov For a related compound, 4,4′-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde), the contributions of these interactions were quantified. iucr.orgnih.gov
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative
| Contact Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 40.4 | iucr.orgnih.gov |
| O···H/H···O | 29.1 | iucr.orgnih.gov |
| C···H/H···C | 26.4 | iucr.orgnih.gov |
These red spots on the dnorm mapped Hirshfeld surface indicate the intermolecular contacts involved in hydrogen bonding. iucr.org
π···π Interactions
Electronic Properties Analysis
The electronic properties of this compound have been investigated through various computational methods to understand its reactivity and charge distribution.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. mdpi.comdoi.orgrsc.org The MEP surface of this compound and related compounds illustrates the charge distribution and provides insights into intermolecular interactions. rsc.orgnih.gov
In the MEP map, regions of negative potential, typically colored red, are associated with electrophilic reactivity and are concentrated on electronegative atoms. rsc.orgnih.gov For this compound, the oxygen atom of the carbonyl group exhibits the most negative potential, indicating it is the primary site for nucleophilic attack. mdpi.com Conversely, regions of positive potential, colored blue, are associated with nucleophilic reactivity and are generally found around hydrogen atoms. mdpi.comnih.gov This analysis is crucial for understanding how the molecule interacts with other chemical species. doi.orgrsc.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and hyperconjugative interactions within a molecule, which contribute to its stability. researchgate.net This analysis examines the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) analysis is a critical method for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more easily polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govmdpi.com
Computational studies on this compound, utilizing Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, have determined the energies of these frontier orbitals. researchgate.netmahendrapublications.com The HOMO-LUMO energy gap for this compound was calculated to be -4.915 eV. researchgate.net This relatively small energy gap indicates that the molecule is thermodynamically favorable for electron transfer, highlighting its high reactivity. researchgate.netmahendrapublications.com
The analysis of the molecular orbitals shows that the HOMO is a delocalized π orbital, while the LUMO also exhibits delocalization, primarily over the aldehyde group. researchgate.net The electronic transition from the HOMO to the LUMO is characterized as a π→π* transition. researchgate.net The distribution of these orbitals is crucial for predicting the sites of electrophilic and nucleophilic attacks.
FMO Properties of this compound| Parameter | Calculated Value | Computational Method |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | -4.915 eV | DFT/B3LYP/6-311++G(d,p) |
| Nature of Transition | π→π* | TD-DFT/B3LYP/6-311++G(d,p) |
Nonlinear Optical Properties
Nonlinear optical (NLO) properties of materials have garnered significant interest due to their potential applications in modern technologies like optical communication and data processing. znaturforsch.comacs.org Organic molecules, in particular, are studied for their NLO response, which is governed by their molecular structure and electronic properties. acs.org Computational chemistry provides essential tools to predict and understand the NLO behavior of molecules by calculating parameters such as dipole moment, polarizability, and hyperpolarizability. researchgate.netmahendrapublications.com
Hyperpolarizability Calculations
Hyperpolarizability is a measure of a molecule's nonlinear response to an applied electric field and is a key indicator of its NLO activity. tandfonline.com Theoretical calculations, often using DFT methods, are employed to determine the first-order hyperpolarizability (β) of molecules. tandfonline.combohrium.com For this compound, the NLO properties have been investigated by calculating the dipole moment, polarizability, and hyperpolarizability tensors. researchgate.netmahendrapublications.com
Research has shown a strong correlation between the molecular conformation of this compound and its NLO response. spiedigitallibrary.org The ratio of calculated hyperpolarizabilities between different conformations of the molecule was found to be 2.3, which underscores the importance of considering molecular geometry when evaluating NLO effects. spiedigitallibrary.org The presence of electron-donating (methoxy) and electron-withdrawing (aldehyde) groups connected by a π-conjugated system in this compound is a typical structural feature for molecules with significant NLO properties.
NLO Properties of this compound| Property | Finding | Reference |
|---|---|---|
| Hyperpolarizability | Calculations of the first-order hyperpolarizability tensor are used to characterize the NLO response. | researchgate.net, mahendrapublications.com |
| Conformational Impact | The ratio of calculated hyperpolarizabilities between different conformations is 2.3. | spiedigitallibrary.org |
Biological and Biomedical Research Applications of 4 Methoxybenzaldehyde and Its Derivatives
Antimicrobial Activities
Antibacterial Efficacy and Mechanisms
Research into the antibacterial properties of 4-methoxybenzaldehyde and its derivatives has revealed significant potential, particularly concerning clinically relevant pathogens. A notable derivative, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been the subject of extensive investigation for its efficacy against bacteria, especially the formidable Staphylococcus aureus.
The derivative 2-hydroxy-4-methoxybenzaldehyde (HMB) has demonstrated clear antibacterial activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), a significant global health concern. researchgate.netnih.gov Studies have determined the minimum inhibitory concentration (MIC) of HMB against S. aureus to be 1024 µg/ml. researchgate.netnih.govresearchgate.netnih.gov The minimum bactericidal concentration (MBC) was found to be twice the MIC value. researchgate.netnih.govresearchgate.net The antibacterial effects of HMB have been further substantiated through various analyses, including spot assays, time-kill curves, and growth curve analysis. researchgate.netnih.gov
While much of the focused research highlights HMB, some studies suggest that this compound itself may possess antimicrobial properties, though more in-depth research is required to fully understand its specific mechanisms. smolecule.com Investigations into HMB, a closely related compound, have shown it can reduce the virulence factors of MRSA without directly killing the bacteria at sub-lethal concentrations. smolecule.com
**Table 1: Minimum Inhibitory Concentration (MIC) of 2-Hydroxy-4-methoxybenzaldehyde (HMB) against *Staphylococcus aureus***
| Compound | Target Organism | MIC (µg/ml) | Reference |
|---|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 | researchgate.netnih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1024 | researchgate.netnih.govencyclopedia.pub |
A primary mechanism behind the antibacterial action of 2-hydroxy-4-methoxybenzaldehyde (HMB) is the disruption of the bacterial cell membrane. researchgate.net Treatment with HMB leads to an increased release of intracellular components, such as proteins and nucleic acids, from MRSA cells. researchgate.netnih.govresearchgate.net This indicates a compromise in membrane integrity.
Further evidence supporting membrane disruption comes from experiments that assess the structural morphology of bacterial cells using scanning electron microscopy (SEM), which revealed cellular damage after HMB treatment. researchgate.netnih.gov Studies using fluorescent dyes like propidium (B1200493) iodide also confirmed that HMB damages the cell membrane, increasing its permeability. researchgate.netnih.govdntb.gov.ua This disruption of the cell membrane is considered a key target through which HMB inhibits the growth of S. aureus. researchgate.netnih.gov The hydrophobic nature of many plant-derived compounds like HMB facilitates their binding to and disruption of cell membranes. researchgate.net
Beyond direct bactericidal effects, 2-hydroxy-4-methoxybenzaldehyde (HMB) demonstrates significant anti-virulence potential by inhibiting key factors that contribute to the pathogenicity of MRSA. researchgate.netnih.gov At sub-inhibitory concentrations (200 µg/ml), HMB has been shown to profoundly inhibit the production of the carotenoid pigment staphyloxanthin in MRSA and its clinical isolates. researchgate.netsmolecule.comencyclopedia.pub Staphyloxanthin is crucial for MRSA's survival and resistance to the host immune system, particularly against reactive oxygen species. researchgate.netsmolecule.com
The anti-virulence activity of HMB extends to other factors as well. researchgate.net HMB treatment significantly inhibits the activity of enzymes such as lipase, nuclease, and hemolysin in MRSA. researchgate.netnih.gov By inhibiting these virulence factors, HMB can sensitize the pathogen to host immune responses. researchgate.netnih.govsmolecule.com Transcriptomic analysis has revealed that HMB targets and downregulates virulence regulatory genes like sigB and saeS, which control the expression of a wide array of virulence factors in MRSA. nih.govencyclopedia.pub
Table 2: Virulence Factors Inhibited by 2-Hydroxy-4-methoxybenzaldehyde (HMB) in MRSA
| Virulence Factor | Function | Effect of HMB Treatment | Reference |
|---|---|---|---|
| Staphyloxanthin | Pigment providing antioxidant defense | Profound inhibition at sub-MIC (200 µg/ml) | researchgate.netsmolecule.comencyclopedia.pub |
| Lipase | Interferes with host granulocyte function | Significant inhibition | researchgate.netnih.gov |
| Nuclease | Contributes to immune evasion | Significant inhibition | researchgate.netnih.gov |
| Hemolysin | Lyses red blood cells | Significant inhibition | researchgate.netnih.gov |
A promising area of research is the ability of 2-hydroxy-4-methoxybenzaldehyde (HMB) to work synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains. Studies have shown that treatment with HMB sensitizes MRSA cells to the effects of tetracycline. researchgate.netnih.govdntb.gov.uaresearchgate.net This suggests that HMB could act as an adjunctive therapy, lowering the required concentration of traditional antibiotics and combating resistance. The combination of plant-derived compounds with antibiotics is a strategy being explored to prevent the spread of antibiotic resistance by improving the effectiveness of existing drugs. researchgate.net
Bacterial biofilms are a major challenge in treating chronic infections, as they provide a protective barrier against antibiotics and host defenses. researchgate.net 2-hydroxy-4-methoxybenzaldehyde (HMB) has demonstrated potent antibiofilm activity against S. aureus and MRSA. researchgate.netnih.gov Research has shown that HMB can dislodge nearly 80% of pre-formed, mature MRSA biofilms at tested concentrations. researchgate.netnih.govdntb.gov.uaresearchgate.net
The compound targets the initial stages of biofilm formation, including cell adhesion. researchgate.net Furthermore, quantitative RT-PCR analysis has shown that HMB treatment leads to the downregulation of genes such as icaC and icaD, which are involved in the production of the intercellular adhesion polysaccharide that is critical for biofilm integrity. researchgate.net This multifaceted antibiofilm action makes HMB a promising candidate for developing new strategies to tackle biofilm-associated infections. researchgate.netnih.gov
Activity against Salmonella typhi and Salmonella paratyphi
Research into the antibacterial properties of this compound derivatives has shown potential for combating pathogenic Salmonella species. A novel synthesized ligand, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT), derived from this compound, has demonstrated noteworthy in vitro antibacterial activity. scirp.orgresearchgate.net This compound exhibited moderate effectiveness against several strains of Salmonella. scirp.org
The minimum inhibitory concentrations (MICs) of MBT were determined for various Salmonella serovars. The results indicated that the compound holds promise as a potential lead for the development of new antibacterial drugs. scirp.orgresearchgate.net
Table 1: In Vitro Antibacterial Activity of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) against Salmonella Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi (ATCC 6539) | 64 µg/mL scirp.orgresearchgate.net |
| Salmonella typhi | 128 µg/mL scirp.orgresearchgate.net |
| Salmonella paratyphi A | 64 µg/mL scirp.orgresearchgate.net |
| Salmonella paratyphi B | 128 µg/mL scirp.orgresearchgate.net |
Antifungal Efficacy and Mechanisms
Fusarium graminearum is a significant plant pathogen that poses a threat to agriculture and food safety. nih.gov Studies have explored the antifungal efficacy of this compound derivatives against this fungus. Among several vanillin (B372448) derivatives tested, 2-hydroxy-4-methoxybenzaldehyde (HMB) was identified as the most potent inhibitor of F. graminearum growth. nih.govx-mol.com
The minimum inhibitory concentration (MIC) of HMB required to halt the mycelial growth of the fungus was found to be 200 μg/mL. nih.govnih.gov Beyond inhibiting growth, HMB also demonstrated a strong antitoxigenic effect. It significantly reduced the production of deoxynivalenol (B1670258) (DON), a mycotoxin produced by the fungus, by 93.59% at its MIC after seven days. nih.govnih.gov The antifungal activity of HMB against F. graminearum was also validated on wheat grains, suggesting its potential application in preserving agricultural products. nih.govx-mol.com
The mechanism behind the antifungal activity of 2-hydroxy-4-methoxybenzaldehyde (HMB) involves significant damage to the fungal cellular structure and induction of stress responses. nih.gov The primary target appears to be the cell membrane. nih.govusda.gov Research indicates that HMB treatment at its MIC (200 μg/mL) increases the permeability of the F. graminearum cell membrane by approximately six-fold. nih.govx-mol.comnih.gov This damage leads to the leakage of essential intracellular components like nucleic acids and proteins. nih.gov
This membrane disruption is associated with lipid peroxidation and the induction of oxidative and osmotic stress. nih.govresearchgate.net Key indicators of this cellular damage include a significant increase in the levels of malondialdehyde (MDA) and glycerol. nih.govresearchgate.net Furthermore, HMB disrupts the fungus's redox homeostasis by triggering the accumulation of intracellular reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂). usda.govresearchgate.net This dual attack on both the cell wall integrity and the antioxidant systems contributes to its potent antifungal effect. usda.govmdpi.com
Table 2: Effects of 2-hydroxy-4-methoxybenzaldehyde (HMB) on Fusarium graminearum at MIC (200 µg/mL)
| Parameter | Finding |
|---|---|
| Mycelial Growth Inhibition | MIC at 200 µg/mL nih.govresearchgate.net |
| Cell Membrane Permeability | Increased by ~6-fold nih.govresearchgate.net |
| Deoxynivalenol (DON) Production | Reduced by 93.59% nih.govresearchgate.net |
| Malondialdehyde (MDA) Content | Increased by 45.91% nih.govresearchgate.net |
| Glycerol Content | Increased by 576.19% nih.govresearchgate.net |
| Ergosterol Level | Reduced by 61.78% researchgate.net |
| Reactive Oxygen Species (ROS) | Increased 22-fold researchgate.net |
Activity against Fusarium graminearum
Anticancer Properties of this compound Derivatives
Derivatives of this compound have emerged as a class of compounds with significant anticancer potential, demonstrated across various cancer cell lines. mdpi.com For instance, the vanillin derivative bromovanin (6-bromine-5-hydroxy-4-methoxybenzaldehyde) has been shown to elicit apoptosis and cause cell cycle arrest in human Jurkat leukemia cells. nih.govresearchgate.net
Thiosemicarbazone derivatives have also been investigated for their anticancer activities. mdpi.com Specifically, 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) displayed inhibitory effects on B16-F0 melanoma and Ehrlich Ascites Carcinoma (EAC) cell lines. mdpi.com Other research has highlighted the activity of chalcone (B49325) derivatives against human pancreas cancer cells (Miapaca2) and the selective action of an oxidovanadium (IV) complex derived from ortho-vanillin against triple-negative breast cancer cells. mdpi.comunibas.it Vanillin itself has been found to inhibit growth and induce apoptosis in MCF-7 breast cancer cells. mdpi.com
Mechanism of Action in Cancer Cells
The anticancer effects of this compound derivatives are attributed to several distinct mechanisms of action at the molecular level. A key mechanism involves the induction of DNA damage and the disruption of DNA repair pathways. nih.govumw.edu.pl The derivative bromovanin induces DNA double-strand breaks and subsequent apoptosis by promoting the cleavage of DNA-protein kinase, catalytic subunit (DNA-PKcs). nih.govresearchgate.net The inhibition of DNA-PKcs is a recurring mechanism, as vanillin itself can impair DNA double-strand break repair through this pathway. umw.edu.pl
Another critical pathway affected is cellular signaling. Bromovanin has been shown to inactivate the Akt signaling pathway, which is crucial for cell survival. nih.govresearchgate.net Other derivatives operate by modulating gene expression; 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) was found to upregulate tumor suppressor genes like PTEN and BRCA1 while downregulating oncogenes such as PKC and RAS. mdpi.com Additionally, vanillin can induce apoptosis by inhibiting the phosphorylation and activation of NF-κB through its interaction with the protein kinase CK2. umw.edu.pl In breast cancer cells, certain vanillin derivatives trigger apoptosis via a caspase-8-mediated pathway. mdpi.com
Anti-inflammatory Effects
Certain derivatives of this compound have demonstrated significant anti-inflammatory properties. mdpi.com A notable example is 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) (DHMB), a small organic molecule identified for its anti-inflammatory and antifungal activities. mdpi.commedchemexpress.com
In preclinical models, such as dextran (B179266) sodium sulphate (DSS)-induced colitis in mice, DHMB administration led to a reduction in the clinical and histological scores of inflammation. mdpi.comnih.gov This suggests a protective effect on intestinal epithelial cells. mdpi.commedchemexpress.com The broader anti-inflammatory nature of vanillin and its derivatives is linked to their ability to control the expression of genes responsible for producing pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α. mdpi.com
Compound Names Mentioned
Enzyme Inhibition Studies
This compound and its derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The aldehyde group is thought to form a Schiff base with a primary amino group within the enzyme's active site, contributing to the inhibitory effect. mdpi.com
Several studies have highlighted the tyrosinase inhibitory potential of compounds structurally related to this compound. For example, 2-hydroxy-4-methoxybenzaldehyde, isolated from several East African medicinal plants, was found to be a principal tyrosinase inhibitor. thieme-connect.comnih.gov It demonstrated significant inhibition of the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase, with a half-maximal inhibitory concentration (ID50) of 0.03 mM. thieme-connect.comnih.govmedchemexpress.com Kinetic analysis revealed it to be a mixed-type inhibitor. thieme-connect.comnih.gov Other related benzaldehydes, such as 4-hydroxybenzaldehyde (B117250) and cuminaldehyde, have also been reported as tyrosinase inhibitors. researchgate.net
The following table summarizes the tyrosinase inhibitory activity of some this compound related compounds:
| Compound | Source/Type | Inhibition Type | Key Finding |
| 2-Hydroxy-4-methoxybenzaldehyde | Mondia whitei, Rhus vulgaris, Sclerocarya caffra | Mixed-type | ID50 of 0.03 mM against mushroom tyrosinase thieme-connect.comnih.gov |
| Cuminaldehyde | Cumin | Competitive | Potent inhibitor with a KI of 9 µM researchgate.net |
| 4-Substituted benzaldehydes | Synthetic | Competitive | Classical competitive inhibitors of mushroom tyrosinase researchgate.net |
Neurotoxicity and Insect Repellent Properties
This compound has been investigated for its potential neurotoxic effects and its properties as an insect repellent. medchemexpress.com Research has indicated that it may act as a neurotoxicant. medchemexpress.com For instance, a derivative, 3-chloro-4-methoxybenzaldehyde (B1194993), has been noted for its high cytotoxicity. biosynth.com
In the context of insect control, this compound, also known as p-anisaldehyde, has demonstrated effects such as mortality, attractancy, and interference with host-seeking behavior in insects. medchemexpress.comnih.govchemicalbook.com It has been shown to be lethal to horn fly eggs at very low concentrations and can cause significant mortality in adult horn flies through both contact and fumigation. medchemexpress.com Furthermore, p-anisaldehyde has exhibited strong repellent properties against the larvae of the lone star tick, Amblyomma americanum. ebi.ac.uk It can disrupt their natural upward movement and trap them, indicating its potential as a multifaceted pest management tool. ebi.ac.uk
Therapeutic Potential and Drug Development
The unique chemical structure of this compound makes it a valuable building block in the development of new therapeutic agents and a precursor for existing pharmaceutical drugs. smolecule.comnbinno.com
This compound serves as a versatile starting material in the synthesis of a variety of pharmaceutical compounds. smolecule.com Its reactive aldehyde group allows for its incorporation into more complex molecules with therapeutic applications. nbinno.com For example, it is used in the synthesis of antihypertensive and antimicrobial agents. nbinno.com
A notable derivative, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), acts as a precursor for the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4. fishersci.dk It is also an important raw material in the preparation of morphine. fishersci.dk Furthermore, this compound is utilized in the synthesis of various other therapeutic compounds, including those with anti-inflammatory properties. actylis.com
The this compound scaffold is actively being explored for the development of new drugs. Researchers have synthesized novel compounds derived from this compound with a range of biological activities. For instance, novel alkyl-substituted this compound thiosemicarbazones have been developed as multi-target directed ligands for the potential treatment of Alzheimer's disease. nih.gov These compounds have shown promising anticholinesterase activity and the ability to modulate autophagy flux in neuroblastoma cells. nih.gov
Additionally, this compound oxime, a derivative, is utilized in pharmaceutical development, particularly in creating oxime derivatives that may exhibit biological activity. chemimpex.com The vanillin derivative, 6-bromine-5-hydroxy-4-methoxybenzaldehyde, has been shown to have an anti-proliferation effect on esophageal squamous cell carcinoma cells by inhibiting the expression of a key mitotic kinase. nih.gov
Analytical and Spectroscopic Characterization in Research
Vibrational Spectroscopy (FTIR, FT-Raman) and Spectral Assignments
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, has been instrumental in characterizing the fundamental vibrational modes of 4-Methoxybenzaldehyde. researchgate.netnih.gov Experimental spectra have been recorded and often compared with theoretical calculations, such as those using Density Functional Theory (DFT), to achieve complete and accurate vibrational assignments. researchgate.netnih.govresearchgate.net
In one study, the FTIR spectrum of this compound was recorded in the 400-4000 cm⁻¹ region. researchgate.net Key vibrational modes identified include the C=O stretching of the aldehyde group, which appears as a strong band around 1702 cm⁻¹. chegg.com The C-H stretching of the aldehyde group is also a characteristic vibration. niscpr.res.in The asymmetric and symmetric stretching vibrations of the methoxy (B1213986) group and various C-C stretching and bending vibrations of the aromatic ring are also assigned. researchgate.net
FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds. For this compound, FT-Raman spectra have been recorded over a range of 50-3500 cm⁻¹. nih.gov The combined use of FTIR and FT-Raman allows for a comprehensive analysis of the molecule's vibrational framework. researchgate.net The presence of Fermi resonance has been noted in the spectra of related benzaldehyde (B42025) derivatives, where, for instance, an infrared doublet near 1700 cm⁻¹ can arise from the interaction between the C=O stretching fundamental and other vibrational modes. nih.gov
Table 1: Selected Vibrational Frequencies for this compound
| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1702 chegg.com | - |
| C-H Stretch (aldehyde) | - | 2858 niscpr.res.in |
| C-O-C Stretch (ether) | 1250 chegg.com | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O, ³¹P NMR)
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by probing the magnetic properties of its atomic nuclei.
¹H NMR spectra provide information about the chemical environment of the hydrogen atoms. rsc.orghmdb.ca In a typical ¹H NMR spectrum of this compound in CDCl₃, the aldehydic proton (CHO) appears as a singlet at approximately 9.73-9.87 ppm. rsc.orgrsc.org The aromatic protons show signals in the range of 6.86-7.80 ppm, often as doublets due to coupling. rsc.org The protons of the methoxy group (OCH₃) resonate as a singlet around 3.73-3.84 ppm. rsc.org
¹³C NMR spectroscopy reveals the carbon framework of the molecule. rsc.orgrsc.org The carbonyl carbon of the aldehyde group is highly deshielded and appears at around 190-193 ppm. rsc.org The carbon atoms of the aromatic ring resonate between approximately 114 ppm and 164 ppm, with the carbon attached to the methoxy group being the most shielded. rsc.org The methoxy carbon (OCH₃) signal is observed at about 55.4 ppm. rsc.org
¹⁷O NMR spectroscopy is particularly sensitive to the electronic environment of oxygen atoms and has been used to study intermolecular interactions. uc.ptacs.org Studies have shown that the chemical shift of the carbonyl oxygen in this compound is influenced by hydrogen bonding. uc.ptacs.org
There is no readily available research literature on the use of ³¹P NMR for the direct characterization of this compound, as this technique is primarily used for phosphorus-containing compounds.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | 9.73 - 9.87 rsc.orgrsc.org | 190.9 - 193.0 rsc.orgrsc.org |
| Ar-H (ortho to CHO) | ~7.69 - 7.80 rsc.org | ~130.1 - 131.2 rsc.org |
| Ar-H (ortho to OCH₃) | ~6.86 rsc.org | ~114.3 rsc.org |
| Ar-C (ipso to CHO) | - | ~129.5 - 137.6 rsc.org |
| Ar-C (ipso to OCH₃) | - | ~161.9 - 164.0 rsc.org |
The chemical shifts observed in NMR spectra, particularly for ¹H and ¹⁷O nuclei, can provide evidence for hydrogen bonding. uc.ptacs.org In liquid this compound, the formation of weak C-H···O hydrogen-bonded dimers has been investigated. uc.ptacs.orguc.pt A significant shielding effect of about 15 ppm for the carbonyl ¹⁷O nucleus with increasing concentration is considered strong evidence for the carbonyl group acting as a hydrogen bond acceptor. uc.ptacs.org While small changes in ¹H chemical shifts can be influenced by various factors, the substantial change in the ¹⁷O chemical shift provides a clearer indication of such intermolecular interactions. uc.pt These hydrogen bonds play a role in the supramolecular chemistry and crystal packing of the compound. uc.pt
Mass Spectrometry (GC-HRMS, LC-MS/MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization mass spectrometry (EI-MS), the molecule typically shows a prominent molecular ion peak [M]⁺ at m/z 136. nist.govmassbank.eu The fragmentation pattern includes a significant peak at m/z 135, corresponding to the loss of a hydrogen atom ([M-H]⁺), and a peak at m/z 107, resulting from the loss of the CHO group. massbank.eu Other fragments are observed at m/z 92, 77, and 63. massbank.eu
Gas chromatography-high resolution mass spectrometry (GC-HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are advanced techniques used for the identification and quantification of this compound in complex mixtures. nih.govirjmets.com These methods offer high sensitivity and specificity.
Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 136 | High | [M]⁺ |
| 135 | Very High | [M-H]⁺ |
| 107 | Moderate | [M-CHO]⁺ |
| 92 | Moderate | [C₆H₄O]⁺ |
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uc.ptresearchgate.netscholarsresearchlibrary.com Both single-crystal and powder X-ray diffraction have been employed to study this compound and its derivatives. uc.ptscholarsresearchlibrary.com
Table 4: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic uc.ptresearchgate.net |
| Space Group | P2₁2₁2₁ uc.ptresearchgate.netresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netresearchgate.net The UV-Vis spectrum of this compound, typically recorded in a solvent like hexane (B92381) or ethanol (B145695), shows absorption bands corresponding to π → π* and n → π* transitions. nih.gov The presence of the conjugated system involving the benzene (B151609) ring, the carbonyl group, and the methoxy group influences the positions of these absorption maxima. askfilo.com The spectrum generally exhibits a strong absorption band around 270-280 nm. researchgate.netnih.gov
Table 5: UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) |
|---|---|
| Hexane | 272, 278, 286 nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects and studies materials with unpaired electrons, such as free radicals and transition metal complexes. wikipedia.orgbruker.comsrce.hr The fundamental principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but EPR focuses on the spins of electrons rather than atomic nuclei. wikipedia.org This specificity makes it a sensitive and direct method for identifying paramagnetic species, providing information on their electronic structure, concentration, and the dynamics of their environment. bruker.comsrce.hr
While this compound itself is not typically studied by EPR as it is a stable molecule without unpaired electrons, the technique is highly relevant for studying its reactive intermediates. In chemical reactions such as oxidation or during degradation processes, radical species can be formed from this compound. nih.gov EPR spectroscopy is an invaluable tool for detecting and characterizing these transient radical intermediates. wikipedia.org For example, in studies of oxidative degradation of active pharmaceutical ingredients, EPR has been used to identify the formation of carbon-centered and peroxy radicals, correlating their presence with the formation of degradation products. nih.gov Similarly, EPR can be employed to investigate the mechanisms of electrochemical reactions, identifying the specific radicals formed at different stages of the process. researchgate.net The analysis of the resulting EPR spectra can provide insights into the radical's geometry and the orbital of the unpaired electron, which is fundamental to understanding the compound's reactivity and degradation pathways. wikipedia.org
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and composition of materials at high magnification. It is widely applied in research involving this compound and its derivatives to characterize the structure of catalysts, reaction products, and biological materials affected by these compounds.
In catalysis research, SEM is used to examine the size, shape, and surface features of catalysts used in reactions involving this compound. For example, in a study using nickel nanoparticles as a catalyst for the synthesis of pyran derivatives, SEM was employed to characterize the particle structure of the synthesized catalyst. academie-sciences.fr Similarly, in the Claisen-Schmidt condensation of this compound with 2-hydroxyacetophenone, SEM was used to characterize the MgO/fly ash catalyst. researchgate.net
SEM is also instrumental in biological and materials science studies. Research on the antifungal properties of 2-hydroxy-4-methoxybenzaldehyde (B30951), a derivative, used SEM to visualize its effect on the ultrastructure of Fusarium graminearum mycelia. nih.gov The images revealed that treated mycelia became shrunken and developed irregular structures compared to the smooth, strong appearance of the untreated control mycelia. nih.gov In another study, the impact of 2-hydroxy-4-methoxybenzaldehyde on the crystalline biofilm of Proteus mirabilis was analyzed using SEM. frontiersin.org The SEM images clearly demonstrated a significant reduction in the densely formed crystalline biofilm matrix upon treatment with the compound. frontiersin.org
These examples highlight the utility of SEM in providing direct visual evidence of morphological changes and characterizing the structure of materials in studies related to this compound.
Application as Analytical Standard and Reagent
This compound, also commonly known as p-anisaldehyde, is widely used in research and industry both as an analytical standard and as a chemical reagent. medchemexpress.comsigmaaldrich.com
As an analytical standard, it serves as a reference material in various analytical techniques. medchemexpress.comsigmaaldrich.com Its high purity (typically ≥99.0%) allows for accurate calibration of instruments and quantification in assays. sigmaaldrich.com It is intended for research and analytical applications and is available as a certified analytical standard. medchemexpress.com
| Property | Value |
| Grade | Analytical Standard sigmaaldrich.com |
| Assay | ≥99.0% (GC) sigmaaldrich.com |
| Format | Neat Liquid sigmaaldrich.com |
| Applications | Flavors and fragrances, cosmetics, environmental, food and beverages, personal care sigmaaldrich.com |
In addition to its role as a standard, this compound is a versatile reagent in synthesis and analysis. cymitquimica.comfishersci.iefishersci.ca A solution containing p-anisaldehyde, acid, and ethanol is a well-known staining reagent used in thin-layer chromatography (TLC). fishersci.iefishersci.ca This stain is highly effective for visualizing a wide range of compounds, appearing as colored spots on the TLC plate upon heating, which facilitates easy identification. cymitquimica.com Furthermore, derivatives of this compound also serve as important analytical reagents; for instance, this compound Oxime is employed for the detection of carbonyl compounds in qualitative analysis due to its ability to form colored complexes. chemimpex.com
Environmental and Green Chemistry Considerations
Environmental Fate and Degradation Pathways
In soil, 4-Methoxybenzaldehyde is expected to have high mobility based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) value of 53 echemi.com. Volatilization from moist soil surfaces is anticipated to be an important fate process echemi.com. Furthermore, biodegradation is a significant environmental fate process, as evidenced by a 99% of theoretical Biochemical Oxygen Demand (BOD) using activated sludge in the Japanese MITI test echemi.com.
In the atmosphere, vapor-phase this compound is degraded by reacting with photochemically-produced hydroxyl radicals echemi.com. This reaction has an estimated atmospheric half-life of approximately 15 hours echemi.com. The compound also has a role in biological systems; for instance, the white-rot fungus Bjerkandera adusta can biosynthesize this compound from precursors like tyrosine and phenylalanine oup.com.
| Property | Value | Implication | Source |
|---|---|---|---|
| Log Pow (Octanol-Water Partition Coefficient) | 1.56 | Low potential for bioaccumulation. | thermofisher.comsigmaaldrich.com |
| Water Solubility | 2 g/L at 20°C | High mobility in aquatic systems. | thermofisher.comechemi.com |
| Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 53 | High mobility in soil. | echemi.com |
| Atmospheric Half-life | ~15 hours | Degrades relatively quickly in the atmosphere via reaction with hydroxyl radicals. | echemi.com |
| Biodegradation | 99% of theoretical BOD | Considered to be an important environmental fate process. | echemi.com |
The degradation of this compound leads to the formation of various products depending on the degradation pathway. Through aerobic photooxygenation in the presence of a photosensitizer, it can be oxidized to its corresponding carboxylic acid, p-anisic acid researchgate.net. Under fire conditions, hazardous decomposition can occur, yielding carbon oxides such as carbon monoxide (CO) and carbon dioxide (CO2) smolecule.comfishersci.no.
Interestingly, this compound can itself be a byproduct of the degradation of other chemical compounds. For example, it is formed during the degradation of the UV filter 2-ethylhexyl 4-methoxycinnamate (EHMC) when exposed to oxidizing agents or UV light jeeng.netresearchgate.net. In biological systems, the fungus Bjerkandera adusta has been shown to convert this compound into chlorinated derivatives, such as 3-chloro-4-methoxybenzaldehyde (B1194993) and 3,5-dichloro-4-methoxybenzaldehyde, indicating that biological chlorination is a possible transformation pathway oup.com.
| Degradation Product | Formation Condition | Source |
|---|---|---|
| p-Anisic acid | Aerobic photooxygenation with a photosensitizer. | researchgate.net |
| Carbon Monoxide (CO) | Thermal decomposition (e.g., under fire conditions). | fishersci.no |
| Carbon Dioxide (CO2) | Thermal decomposition (e.g., under fire conditions). | fishersci.no |
| 3-chloro-4-methoxybenzaldehyde | Biotransformation by the fungus Bjerkandera adusta. | oup.com |
| 3,5-dichloro-4-methoxybenzaldehyde | Biotransformation by the fungus Bjerkandera adusta. | oup.com |
Various oxidizing agents can be employed to degrade this compound, with differing levels of efficiency and byproduct formation. Studies on the degradation of EHMC, which produces this compound, show that ozonation, particularly when enhanced with UV radiation, is a highly effective method for degradation jeeng.netresearchgate.net. The use of ozone with UV irradiation significantly accelerates the process, with one study noting complete photodegradation in 50 minutes researchgate.net.
Sodium hypochlorite (B82951) is also an effective oxidizing agent for degradation, but its use can lead to the formation of numerous chloroorganic products, which may cause secondary contamination of water jeeng.net. In contrast, oxidation with hydrogen peroxide proceeds very slowly jeeng.netresearchgate.net. The degradation of this compound in the atmosphere is primarily driven by reactions with photochemically-produced hydroxyl radicals echemi.com. Additionally, photooxygenation using molecular oxygen and a water-soluble photosensitizer has been shown to efficiently convert aromatic aldehydes like this compound into carboxylic acids researchgate.net.
| Oxidizing Agent/Method | Effectiveness | Notes | Source |
|---|---|---|---|
| Ozone (O₃) with UV Radiation | Very high | Rapid degradation; identified as the most effective method in comparative studies. | jeeng.netresearchgate.net |
| Sodium Hypochlorite (NaOCl) | High | Effective but can generate potentially toxic chloroorganic byproducts. | jeeng.net |
| Hydrogen Peroxide (H₂O₂) | Low | Reaction proceeds very slowly. | jeeng.netresearchgate.net |
| Hydroxyl Radicals (Atmospheric) | High | Primary pathway for atmospheric degradation. | echemi.com |
| Photooxygenation (O₂ + Photosensitizer) | High | Efficiently converts the aldehyde to carboxylic acid. | researchgate.net |
Degradation Products and Byproducts
Life Cycle Assessment of this compound Production
A Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product throughout its life cycle, from raw material extraction to disposal ("cradle-to-grave") europa.euresearchgate.net. For chemical synthesis, a "cradle-to-gate" assessment, which covers processes from raw material extraction up to the final product leaving the factory gate, is common mdpi.com. This analysis is conducted according to ISO 14040 and 14044 standards and involves defining the goal and scope, compiling a life cycle inventory of inputs (energy, materials) and outputs (emissions, waste), assessing the potential environmental impacts, and interpreting the results researchgate.netmdpi.com.
The efficiency of the chemical synthesis, particularly the reaction yield, is a crucial factor. A low yield necessitates higher inputs of reagents, solvents, and energy per unit of product, which directly translates to a greater environmental burden across various impact categories, such as global warming potential and human toxicity mdpi.com.
| LCA Component | Description | Key Factors for this compound Production | Source |
|---|---|---|---|
| System Boundaries | Defines the life cycle stages included in the assessment. | Typically "cradle-to-gate," including raw material extraction, transport, and chemical synthesis. | mdpi.com |
| Functional Unit | A quantified measure of the function of the product system (e.g., 1 kg of product). | e.g., 1 kg of purified this compound. | mdpi.com |
| Inventory Analysis | Quantification of inputs (energy, water, solvents, reagents) and outputs (emissions, waste). | Energy consumption (electricity), solvent choice, and raw material sourcing are critical data points. | researchgate.netethz.ch |
| Impact Assessment | Evaluation of potential environmental impacts (e.g., global warming, human toxicity). | Energy use is often the largest contributor to most impact categories. Low reaction yields amplify impacts. | mdpi.comethz.ch |
Sustainable Synthesis Methodologies
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several sustainable methodologies for synthesizing this compound have been developed to address these goals.
One approach involves using environmentally benign reagents and solvents. A patented method describes the synthesis of this compound from p-hydroxybenzaldehyde and dimethyl carbonate (DMC), a green methylating agent, using water as the solvent google.com. Another method utilizes hydrogen peroxide as a clean oxidizing agent for the selective oxidation of 4-methoxybenzyl alcohol; this reaction is environmentally friendly as it produces only water as a byproduct ijasrm.com.
Ozonolysis of anethole (B165797), a naturally occurring compound, in a water and ethyl acetate (B1210297) system provides a one-pot synthesis at room temperature, avoiding the harsh conditions and chemical waste associated with traditional oxidation methods researchgate.net. The use of advanced process technologies also contributes to sustainability. Microdroplet synthesis, for example, accelerates reactions and operates with minimal reagent, solvent, and energy consumption researchgate.net. Furthermore, the development of recyclable catalysts, such as magnetically separable bionanocomposites, offers a pathway to reduce waste and improve process efficiency nih.gov.
| Methodology | Green Chemistry Principle | Description | Source |
|---|---|---|---|
| Ozonolysis of Anethole | Use of Renewable Feedstocks, Safer Solvents | One-pot synthesis from natural anethole in a water-ethyl acetate system at room temperature. | researchgate.net |
| Oxidation with Hydrogen Peroxide | Designing Safer Chemicals (Benign Byproducts) | Uses H₂O₂ as a clean oxidant, producing only water as a byproduct. | ijasrm.com |
| Methylation with Dimethyl Carbonate (DMC) | Use of Safer Solvents and Auxiliaries | Employs the green reagent DMC in water as a solvent, achieving high yield and purity. | google.com |
| Microdroplet Synthesis | Energy Efficiency, Waste Prevention | Accelerated reaction in microdroplets, requiring low solvent and energy input. | researchgate.net |
| Recyclable Bionanocatalysis | Catalysis, Waste Prevention | Use of magnetically separable catalysts allows for easy recovery and reuse, minimizing waste. | nih.gov |
Future Research Directions and Emerging Applications
Exploration of Novel 4-Methoxybenzaldehyde Derivatives with Enhanced Biological Activity
The inherent biological properties of this compound serve as a foundation for the development of new derivatives with improved therapeutic potential. Researchers are actively synthesizing and evaluating novel compounds derived from this compound for a range of biological activities.
Derivatives of this compound have shown promise as antimicrobial agents. For instance, a novel ligand, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT), derived from this compound, has demonstrated in vitro antibacterial activity against various Salmonella strains. scirp.org Another study reported the synthesis of Schiff bases of 2-hydroxy-4-methoxybenzaldehyde (B30951) which exhibited antiaflatoxigenic and antimicrobial properties. Furthermore, 2-hydroxy-4-methoxybenzaldehyde itself has been identified as a potent antifungal agent against Fusarium graminearum, a common grain pathogen. mdpi.com Its mechanism involves destroying cell membranes and inhibiting mycotoxin biosynthesis. mdpi.com
In the realm of anti-inflammatory research, vanillin (B372448) derivatives, which are structurally related to this compound, have been investigated. For example, a novel compound synthesized from a vanillin derivative and a benzohydrazide (B10538) derivative showed effective anti-inflammatory activity in a rat model study. biosynth.com
The development of anticancer agents is another significant area of research. Dihydropyranoindole derivatives, synthesized using intermediates derived from alkynyl-benzaldehydes, have been evaluated for their anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines. researchgate.net Some of these compounds were found to enhance the toxicity of existing anticancer drugs. researchgate.net
The antioxidant properties of this compound derivatives are also being explored. Novel benzimidazole-1,2,3,4-tetrazole derivatives synthesized using a this compound derivative as a key intermediate have exhibited promising antimicrobial and antioxidant activities. nih.gov
Table 1: Examples of this compound Derivatives and their Biological Activities
| Derivative Class | Specific Example | Biological Activity | Reference |
| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Antibacterial (against Salmonella strains) | scirp.org |
| Schiff Base | Schiff bases of 2-hydroxy-4-methoxybenzaldehyde | Antiaflatoxigenic, Antimicrobial | |
| Benzimidazole-tetrazole | 2-(4-(2-(5-(4-substituted phenyl)-1H-tetrazol-1-yl)-ethoxy)-3-methoxyphenyl)-1H-benzo[d]-imidazole analogs | Antimicrobial, Antioxidant | nih.gov |
| Dihydropyranoindole | Tetracyclic dihydropyranoindoles | Anticancer (Neuroblastoma, Breast adenocarcinoma) | researchgate.net |
| Vanillin Hydrazone | 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid [3-methoxy-4-(2-methoxy-ethoxy)-benzylidene] hydrazide | Antibacterial (Gram-positive and Gram-negative) | biosynth.com |
Advanced Computational Modeling for Predictive Research
Computational modeling is becoming an indispensable tool in the study of this compound and its derivatives. nih.gov Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being employed to predict the properties and behavior of these compounds, thereby accelerating research and development. nih.govresearchgate.net
DFT calculations have been used to investigate the intrinsic properties and adsorption mechanisms of Schiff bases derived from 2-methoxybenzaldehyde (B41997) and this compound for corrosion inhibition studies. researchgate.net These computational studies help in understanding the relationship between the molecular structure of the inhibitors and their performance. researchgate.net Similarly, computational studies, including molecular docking and molecular dynamics simulations, have been used to investigate the antimicrobial efficiency of this compound derivatives. mdpi.com These models provide insights into the interactions between the compounds and biological targets at a molecular level. mdpi.com
Molecular modelling has also been instrumental in understanding the structure-activity relationships of novel chalcone (B49325) derivatives prepared from 4-hydroxy-3-methoxybenzaldehyde. researchgate.net These studies revealed that compounds with a smaller HOMO-LUMO gap exhibited enhanced biological activities, providing a predictive framework for designing more potent molecules. researchgate.net
Table 2: Applications of Computational Modeling in this compound Research
| Modeling Technique | Application | Research Focus | Reference |
| Density Functional Theory (DFT) | Corrosion Inhibition Analysis | Investigating intrinsic properties and adsorption mechanisms of Schiff base inhibitors. | researchgate.net |
| Molecular Dynamics (MD) Simulation | Corrosion Inhibition Analysis | Simulating the interaction between inhibitor molecules and metal surfaces. | researchgate.net |
| Molecular Docking & MD Simulation | Antimicrobial Efficiency Study | Investigating the binding capacities and interactions of derivatives with biological molecules. | mdpi.com |
| Molecular Modelling (HOMO-LUMO) | Structure-Activity Relationship | Understanding the chemical structural characteristics required for enhanced biological activities of chalcone derivatives. | researchgate.net |
Integration with Nanotechnology for Targeted Delivery and Sensing
The integration of this compound with nanotechnology is opening up new avenues for its application in targeted drug delivery and advanced sensing systems. Nanoparticles functionalized with or encapsulating this compound and its derivatives are being developed to enhance their efficacy and specificity.
In the area of drug delivery, pH-sensitive polymeric nanoparticles have been fabricated using crosslinkers synthesized from this compound. researchgate.net These nanoparticles are designed for the controlled release of bioactive agents. researchgate.net The unique properties of nanomaterials, such as their small size, allow them to overcome biological barriers and deliver drugs to specific sites, potentially reducing side effects. nih.gov Nanoemulsions are another delivery system being explored to enhance the antimicrobial activity of essential oils containing compounds like this compound. mdpi.com
The development of novel sensors is another promising application. A condensation product of this compound and ethylenediamine (B42938) has been synthesized and shown to act as a selective fluorescent "off-on" sensor for Cerium(III) ions. utwente.nl This demonstrates the potential for creating sensitive and selective chemical sensors based on this compound derivatives. Furthermore, biosensors for detecting benzoic acid derivatives have been developed, which could be adapted for monitoring compounds structurally related to this compound. nih.gov
Sustainable Production and Industrial Scale-Up
The increasing demand for this compound in various industries necessitates the development of sustainable and efficient production methods. researchgate.net Green chemistry principles are being applied to minimize the environmental impact of its synthesis. researchgate.net
One innovative approach is the use of microdroplet-assisted accelerated reactions. mdpi.com This method has been shown to be a green and sustainable synthetic route due to the small amounts of reagents and low solvent and energy consumption. mdpi.com The scaling up of microdroplet synthesis is being explored to achieve gram-scale production. mdpi.com
Another sustainable method involves the use of oxygen as a green and environmentally friendly oxidant. A patented method describes the synthesis of p-methoxybenzaldehyde from p-methyl anisole (B1667542) using oxygen in the presence of a free radical initiator and a metal salt catalyst, achieving a high yield under mild reaction conditions suitable for large-scale production. researchgate.net The use of microreactors is also being investigated to improve the synthesis of derivatives, offering advantages like better homogenization, higher conversion rates, and reduced waste generation compared to traditional batch processes. frontiersin.org
Further Elucidation of Biological Mechanisms of Action
While the biological activities of this compound and its derivatives are well-documented, ongoing research aims to further elucidate their precise mechanisms of action at the molecular level. A deeper understanding of these mechanisms is crucial for optimizing their therapeutic applications.
Studies on the antimicrobial properties of 2-hydroxy-4-methoxybenzaldehyde (HMB), an isomer of vanillin, have shown that it can disrupt bacterial cell membranes and interfere with essential cellular processes. utwente.nl However, the exact molecular interactions are still under investigation. utwente.nlnih.gov Research on Escherichia coli has revealed that vanillin, a closely related compound, induces an accumulation of reactive oxygen species, triggering a complex cellular response involving multiple regulatory networks.
The neurotoxic effects of this compound are also an area of active study. It has been shown to interfere with host-seeking behavior in insects and can be lethal to horn fly eggs and larvae. scirp.org The precise molecular targets within the nervous system that mediate these effects are yet to be fully identified. scirp.org
New Applications in Materials Science and Functional Polymers
The chemical structure of this compound makes it a valuable building block in materials science for the creation of functional polymers with tailored properties. Its incorporation into polymer chains can impart specific characteristics such as thermal stability and altered solubility.
The Biginelli reaction, a multicomponent reaction, has been utilized to prepare functional polymers, with some studies using p-anisaldehyde (this compound) to modify natural polymers like starch, thereby endowing them with new properties. This compound has also been employed as a photocatalyst in photoinduced electron transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, a controlled/living radical polymerization method for synthesizing well-defined polymers.
Derivatives of this compound, such as 3-Allyloxy-4-Methoxybenzaldehyde, are used in polymer chemistry to modify properties like flexibility and thermal stability of polymer matrices. Aromatic aldehydes, including 4-Amino-3-methoxybenzaldehyde, are considered precursors for the development of novel polymers and functional materials, although more research is needed in this area.
Q & A
Q. What are the common synthetic routes for 4-Methoxybenzaldehyde in laboratory settings?
-
Methodological Answer : this compound can be synthesized via Silver(I)-catalyzed formylation of arylboronic acids. For example, reacting 4-methoxyphenylboronic acid with CO gas in the presence of Ag₂O yields the product in 77% efficiency. The reaction is conducted in THF at 60°C for 12 hours, followed by purification via column chromatography . Another route involves cyanation of this compound dimethylacetal , though specific conditions are less documented .
-
Key Data :
| Method | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Ag(I)-catalyzed formylation | Ag₂O | THF | 77% |
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR (500 MHz, CDCl₃): δ 9.88 (s, 1H, aldehyde), 7.85–7.82 (m, 2H, aromatic), 7.02–6.99 (m, 2H, aromatic), 3.88 (s, 3H, methoxy) .
- ¹³C NMR (126 MHz, CDCl₃): δ 190.80 (aldehyde), 164.62 (C-O), 131.98–114.32 (aromatic carbons) .
- IR Spectroscopy : The aldehyde C=O stretch appears at ~1680 cm⁻¹, and the methoxy C-O stretch at ~1250 cm⁻¹ .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in a tightly sealed container away from oxidizing agents. Stability data suggest no explosive risks, but incompatibility with strong bases is noted .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound's vibrational dynamics?
- Methodological Answer : Periodic Density Functional Theory (DFT) simulations are used to analyze vibrational modes in crystalline this compound. These models predict low-frequency modes (<200 cm⁻¹) associated with methoxy group torsion and lattice vibrations, validated against Inelastic Neutron Scattering (INS) spectra. Discrepancies between experimental and computational data (e.g., methyl torsion splitting) highlight the need for refined force fields .
Q. What role does the methoxy substituent play in the electronic properties and reactivity of this compound?
- Methodological Answer : The methoxy group is electron-donating, increasing electron density on the aromatic ring via resonance. This activates the ring toward electrophilic substitution but deactivates the aldehyde toward nucleophilic attack. The dipole moment (3.85 × 10⁻³⁰ esu) reflects this electronic asymmetry, influencing solvent interactions and reaction pathways .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
- Methodological Answer : Cross-validation using multi-method characterization is critical. For example:
- Compare NMR data across studies to identify solvent or impurity effects.
- Replicate syntheses under standardized conditions (e.g., Ag₂O catalyst vs. alternative methods).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. What advanced analytical techniques are suitable for tracking this compound degradation in environmental studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
